Sjg 136

Descripción

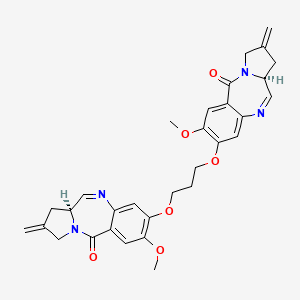

Structure

3D Structure

Propiedades

IUPAC Name |

(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZVMMQNDHPRQD-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177864 | |

| Record name | SJG 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232931-57-6 | |

| Record name | SJG 136 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SJG 136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SJG-136 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SJG 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SJG-136 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SJG-136: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJG-136 (also known as SG2000 or NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove binding and alkylating agent. Its primary mechanism of action involves the formation of covalent interstrand cross-links in the DNA, leading to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately resulting in cell death. This technical guide provides a comprehensive overview of the core mechanism of action of SJG-136, detailing its interaction with DNA, the resultant cellular signaling pathways, and a summary of its cytotoxic and clinical activity. Experimental protocols for key assays used to elucidate its mechanism are also provided.

Core Mechanism: DNA Minor Groove Binding and Cross-Linking

SJG-136 is a C8/C8'-linked PBD dimer. The molecule's rigid, crescent shape allows it to fit snugly within the minor groove of the DNA double helix.[1] Its primary mode of action is the formation of a covalent aminal linkage between the electrophilic C11 position of each PBD unit and the C2-amino group of guanine bases on opposite DNA strands.[2] This results in a highly cytotoxic DNA interstrand cross-link (ICL).

Sequence Selectivity

SJG-136 exhibits a distinct preference for specific DNA sequences. The optimal binding and cross-linking sequence is a purine-GATC-pyrimidine motif.[1][3] The dimer spans approximately 6 base pairs of the DNA minor groove.[1] While interstrand cross-links at Pu-GATC-Py sequences are the most prominent lesions, SJG-136 is also capable of forming other DNA adducts, including:

-

Intrastrand cross-links: Covalent linkages between two guanine bases on the same DNA strand, typically at Pu-GATG-Py or Pu-GAATG-Py sequences.[4]

-

Mono-alkylated adducts: Covalent attachment of only one of the PBD units to a single guanine base.[4]

The formation of these various adducts contributes to the overall genotoxicity of SJG-136. The interstrand cross-links, in particular, are highly persistent and difficult for cellular DNA repair machinery to resolve, leading to potent antitumor activity.[1][3]

Cellular Response to SJG-136-Induced DNA Damage

The formation of DNA adducts by SJG-136 triggers a robust cellular DNA damage response (DDR). This complex signaling network is initiated to detect the DNA lesions, arrest the cell cycle to allow for repair, and if the damage is irreparable, induce programmed cell death (apoptosis).

DNA Damage Signaling Pathways

The presence of SJG-136-induced ICLs stalls DNA replication forks, leading to the activation of key sensor proteins, primarily from the Fanconi Anemia (FA) pathway and other DDR pathways. This initiates a signaling cascade involving phosphorylation of numerous downstream targets.

A simplified representation of the signaling pathway is as follows:

References

- 1. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

SJG-136 (NSC 694501): A Technical Guide to a Potent DNA Interstrand Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1][2][3] It exhibits significant in vitro and in vivo antitumor activity across a broad range of cancer cell lines and tumor xenograft models, including those resistant to conventional chemotherapeutic agents like cisplatin.[3][4] This technical guide provides a comprehensive overview of SJG-136, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

SJG-136 is a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, which are known to bind to the minor groove of DNA.[5] As a dimer, SJG-136 is designed to span six DNA base pairs and form a covalent interstrand cross-link, primarily at purine-GATC-pyrimidine sequences.[1][5] This lesion is a highly cytotoxic form of DNA damage that physically prevents the separation of DNA strands, thereby blocking essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The unique structural and functional properties of SJG-136 have led to its investigation as a promising anticancer agent.

Chemical and Physical Properties

SJG-136 is a pyrrolobenzodiazepine dimer with a molecular weight of 556.61 g/mol and a molecular formula of C31H32N4O6.[6]

Chemical Structure of SJG-136

Caption: Chemical structure of SJG-136 (NSC 694501).

Mechanism of Action

SJG-136 exerts its cytotoxic effects through the formation of DNA interstrand cross-links (ICLs). The proposed mechanism of action is as follows:

-

Minor Groove Binding: SJG-136 binds to the minor groove of DNA, with a preference for the purine-GATC-pyrimidine sequence.[1]

-

Covalent Adduct Formation: The two reactive imine moieties of the PBD dimer react with the N2 position of guanine residues on opposite DNA strands.[7]

-

Interstrand Cross-link: This results in the formation of a stable, covalent interstrand cross-link, physically tethering the two DNA strands.[1]

-

Cellular Consequences: The ICL blocks DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways. This ultimately results in cell cycle arrest, typically in the S or G2/M phase, and the induction of apoptosis.[1][5]

The cellular response to SJG-136-induced DNA damage involves the activation of various DDR proteins. However, studies have shown that SJG-136 can induce apoptosis through a p53-independent mechanism, which is a significant advantage for treating tumors with mutated or deficient p53.[8][9]

Signaling Pathway of SJG-136 Induced Cell Death

Caption: Cellular response to SJG-136-induced DNA damage.

Preclinical Data

In Vitro Cytotoxicity

SJG-136 has demonstrated potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values often in the nanomolar to picomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| A2780 | Ovarian | 0.0225 | [10] |

| A2780cisR | Ovarian (Cisplatin-Resistant) | 0.024 | [10] |

| CH1 | Ovarian | 0.12 | [10] |

| CH1cisR | Ovarian (Cisplatin-Resistant) | 0.6 | [10] |

| SKOV-3 | Ovarian | 9.1 | [10] |

| HCT-116 | Colon | 0.1 - 0.3 | [11] |

| HT-29 | Colon | 0.1 - 0.3 | [11] |

| SW620 | Colon | 0.1 - 0.3 | [11] |

| HCT-8 | Colon | 2.3 | [11] |

| HCT-15 | Colon | 3.7 | [11] |

| B-CLL Cells | Leukemia | 9.06 (LD50) | [8][9] |

In Vivo Efficacy in Xenograft Models

SJG-136 has shown significant antitumor activity in various human tumor xenograft models in mice.

| Tumor Model | Cancer Type | Dosing Schedule | Outcome | Reference(s) |

| LOX IMVI | Melanoma | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |

| UACC-62 | Melanoma | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |

| OVCAR-3 | Ovarian | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |

| OVCAR-5 | Ovarian | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |

| MDA-MB-435 | Breast | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |

| SF-295 | Glioblastoma | 16 - 122 µg/kg/day, i.v., qd x 5 | Dose-dependent tumor growth delay and regression | [5] |

| LS-174T | Colon | 120 µg/kg/day, i.v., qd x 5 | Tumor regression | [5] |

| CH1cisR | Ovarian (Cisplatin-Resistant) | Not specified | Antitumor activity | [4] |

Clinical Trial Data

SJG-136 has undergone Phase I clinical trials in patients with advanced solid tumors.

| Study Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Pharmacokinetics | Reference(s) |

| Days 1, 8, and 15 of a 28-day cycle | 40 µg/m²/day | Fatigue, thrombocytopenia, delayed onset liver toxicity | Dose-proportional increases in systemic exposure (AUC and Cmax) | [5] |

| Daily for 5 of 21 days (Schedule A) | Not achieved | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity (Grade 3/4) | Dose-dependent increases in AUC and Cmax | [7] |

| Daily for 3 of 21 days with supportive care (Schedule B) | 30 µg/m²/day | Manageable edema, dyspnea, fatigue, and liver toxicity with supportive care | DNA interstrand cross-links correlated with systemic exposure | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the cytotoxicity of SJG-136 against adherent cancer cell lines.

Experimental Workflow for In Vitro Evaluation of SJG-136

Caption: Workflow for assessing SJG-136 cytotoxicity using the SRB assay.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

SJG-136 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Drug Treatment: Treat cells with serial dilutions of SJG-136 and incubate for a further 72 hours.

-

Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

Measurement of DNA Interstrand Cross-links using a Modified Alkaline Comet Assay

This protocol describes the detection of ICLs induced by SJG-136. The principle is that ICLs reduce the amount of DNA migration in the comet tail after the induction of random single-strand breaks by ionizing radiation.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Microscope slides

-

Gamma-irradiator

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of treated and control cells.

-

Embedding in Agarose: Mix cells with low melting point agarose and pipette onto a microscope slide. Allow to solidify.

-

Lysis: Immerse slides in lysis solution at 4°C for at least 1 hour.

-

Irradiation: Irradiate the slides on ice with a defined dose of gamma-rays (e.g., 5 Gy) to induce random single-strand breaks.

-

Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization: Neutralize the slides by washing three times for 5 minutes each in neutralization buffer.

-

Staining: Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze the tail moment (a measure of DNA migration) using appropriate software. A decrease in the tail moment in SJG-136-treated cells compared to irradiated controls indicates the presence of ICLs.

Conclusion

SJG-136 is a potent DNA interstrand cross-linking agent with a distinct mechanism of action and a broad spectrum of antitumor activity. Its ability to overcome cisplatin resistance and induce apoptosis via a p53-independent pathway makes it a promising candidate for further development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on this and similar DNA-targeting agents. Further investigation into its clinical efficacy and the development of predictive biomarkers will be crucial for its successful translation into the clinic.

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

SJG-136: A Technical Guide to a Sequence-Selective DNA Minor Groove Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SJG-136 (also known as SG2000 or NSC 694501), a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer. SJG-136 is a highly potent antitumor agent that functions by binding to the minor groove of DNA and forming covalent interstrand cross-links, leading to cytotoxicity. Its unique mechanism of action, sequence selectivity, and potent efficacy have made it a significant compound of interest in oncology research and as a payload for antibody-drug conjugates (ADCs).

Core Mechanism of Action: DNA Minor Groove Binding and Cross-Linking

SJG-136 is a C8/C8'-linked PBD dimer designed to fit precisely within the DNA minor groove.[1][2] Its mechanism is characterized by high-affinity, sequence-selective binding and subsequent covalent cross-linking of the DNA strands.

-

Sequence Selectivity: The molecule spans approximately six base pairs and demonstrates a preference for 5'-Pu-GATC-Py-3' sequences (where Pu is a purine and Py is a pyrimidine).[3][4][5][6]

-

Covalent Bonding: The two reactive imine moieties of the PBD units form covalent bonds with the exocyclic N2 amine of guanine residues on opposite DNA strands.[3][7] This results in a highly cytotoxic DNA interstrand cross-link (ICL) that spans four base pairs.[3][8]

-

Minimal DNA Distortion: A key feature of the SJG-136-DNA adduct is that it causes minimal distortion to the DNA helix.[9] This structural subtlety is thought to make the lesions difficult for cellular DNA repair mechanisms to recognize and correct, contributing to their persistence and the agent's high potency.[2][6]

-

Other Adducts: While interstrand cross-linking is the primary cytotoxic lesion, SJG-136 can also form intrastrand cross-links and monoalkylated adducts, which may also contribute to its overall mechanism of action.[8][10]

Cellular Response and DNA Damage Signaling

The formation of persistent ICLs by SJG-136 triggers a robust cellular DNA Damage Response (DDR).

-

Replication Stress: The adducts physically block the progression of DNA replication forks, leading to replication stress and cell cycle arrest, primarily in the S and G2/M phases.[1][11]

-

DDR Activation: This stress activates key sensor proteins of the DDR pathway. A critical early event is the phosphorylation of the histone variant H2AX to form γ-H2AX, a marker of DNA double-strand breaks and other significant DNA lesions.[7][10]

-

Signal Transduction: This initiates a signaling cascade involving the phosphorylation and activation of downstream kinases such as Chk1 and effector proteins like Nbs1 and p53.[11]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling ultimately converges on pathways that initiate programmed cell death (apoptosis), leading to the elimination of the cancer cell.[12]

Studies have shown that the rate of ICL formation influences the cellular response; rapid formation with short, high-dose exposure leads to a more prominent S-phase arrest and stronger DDR signaling compared to gradual formation from prolonged, low-dose exposure.[11]

References

- 1. adcreview.com [adcreview.com]

- 2. adcreview.com [adcreview.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of the DNA minor groove cross-linking agent SG2000 (SJG-136) against canine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Time-dependent cytotoxicity induced by SJG-136 (NSC 694501): influence of the rate of interstrand cross-link formation on DNA damage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pyrrolobenzodiazepine Dimer SJG-136 (NSC 694501)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJG-136 (NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent. Its unique structure, comprising two C2/C2'-exo-methylene-substituted PBD units linked by a central propanedioxy tether, allows it to span approximately six DNA base pairs.[1][2] SJG-136 covalently binds to the exocyclic N2-amino groups of guanine bases on opposite DNA strands, preferentially targeting Pu-GATC-Py sequences to form highly cytotoxic interstrand cross-links.[1][3][4] This mechanism, distinct from other known DNA-binding agents, results in potent antitumor activity across a broad spectrum of cancer cell lines and in vivo tumor xenograft models, including those resistant to conventional chemotherapies like cisplatin.[5][6][7] This guide provides a comprehensive overview of the core technical aspects of SJG-136, including its structure, mechanism of action, quantitative preclinical and clinical data, and key experimental methodologies.

Core Structure of SJG-136

SJG-136 is a synthetic PBD dimer with a molecular formula of C₃₁H₃₂N₄O₆ and a molecular weight of 556.61 g/mol . The molecule consists of two pyrrolo[2,1-c][1][6]benzodiazepine units linked at their C8 positions via a three-carbon propanedioxy chain.[8] The key to its reactivity is the electrophilic N10-C11 imine moiety on each PBD unit, which allows for covalent bond formation with nucleophilic sites in the DNA minor groove.[9] The specific design was optimized to produce more efficient and selective covalent interactions with guanine compared to naturally occurring PBD monomers.[1]

Caption: Simplified block diagram of the SJG-136 structure.

Mechanism of Action: DNA Minor Groove Cross-Linking

SJG-136 exerts its cytotoxic effects by forming covalent adducts with DNA. The molecule's crescent shape allows it to fit snugly within the minor groove, causing minimal distortion of the DNA helix.[5][10] Its primary mechanism involves the formation of an aminal bond between the C11 position of each PBD unit and the exocyclic C2-amino group of guanine bases.[3]

The agent preferentially forms interstrand cross-links at 5'-Pu-GATC-Py-3' sequences, where it covalently bonds two guanines separated by two base pairs on opposite strands.[1][4][6] In addition to these highly cytotoxic interstrand lesions, SJG-136 can also form intrastrand cross-links (e.g., within 5'-Pu-GAATG-Py sequences) and mono-adducts where only one PBD unit binds to a guanine.[11] The formation of these adducts physically blocks the progression of DNA and RNA polymerases, stalls replication forks, and ultimately triggers apoptotic cell death.[3] The persistence of these cross-links is notably longer than those produced by conventional agents like nitrogen mustards, contributing to their high potency.[7]

Caption: Mechanism of action pathway for SJG-136.

Quantitative Data

In Vitro Cytotoxicity

SJG-136 demonstrates potent cytotoxic and growth-inhibitory activity at nanomolar to picomolar concentrations across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | Potency Metric | Value | Reference(s) |

| A2780 | Ovarian Carcinoma | IC₅₀ | 22.5 pM | [12] |

| A2780cisR | Ovarian (Cisplatin-Res.) | IC₅₀ | 24 pM | [12] |

| CH1 | Ovarian Carcinoma | IC₅₀ | 0.12 nM | [12] |

| CH1cisR | Ovarian (Cisplatin-Res.) | IC₅₀ | 0.6 nM | [12] |

| SKOV-3 | Ovarian Carcinoma | IC₅₀ | 9.1 nM | [12] |

| NCI 60-Cell Line Panel | Various | Mean GI₅₀ | 7.4 nM | [6][7] |

| K562 | Leukemia | IC₅₀ | Not specified | [12] |

| Canine Cancer Cells | Various | GI₅₀ | <0.03 - 17.33 nM (cont. exposure) | [12] |

In Vivo Antitumor Efficacy in Xenograft Models

SJG-136 exhibits significant antitumor activity in vivo, causing tumor regression and substantial growth delays in multiple human tumor xenograft models. The most effective administration schedule in preclinical models was found to be intravenous bolus injections for five consecutive days (qd x 5).[13][14]

| Tumor Model | Cancer Type | Dosing Schedule (qd x 5, i.v.) | Result | Reference(s) |

| SF-295 | Glioblastoma | 16 µg/kg/dose (Min. Effective) | Significant growth delay | [13][14] |

| SF-295 | Glioblastoma | 120 µg/kg/dose (MTD) | Multi-log cell kill, prominent growth delay | [13][14] |

| LOX IMVI | Melanoma | 120 µg/kg/dose (MTD) | Multi-log cell kill, prominent growth delay | [13] |

| OVCAR-3 | Ovarian Carcinoma | Effective doses tested | Tumor mass reduction | [13] |

| MDA-MB-435 | Breast Carcinoma | Effective doses tested | Tumor mass reduction | [13] |

| LS-174T | Colon Carcinoma | Effective doses tested | Tumor mass reduction | [13] |

| NCI-H522 | Lung Carcinoma | Effective doses tested | Tumor mass reduction | [13] |

| C-6 (Rat) | Rat Glioma | 27-40 µg/kg/dose | Well-tolerated and efficacious | [13] |

Human Pharmacokinetic and Clinical Data (Phase I)

Phase I clinical trials have established the maximum tolerated dose (MTD) and pharmacokinetic profile of SJG-136 in patients with advanced solid tumors. Pharmacokinetics were generally linear, with dose-proportional increases in systemic exposure (Cₘₐₓ and AUC).[2][5]

| Schedule | MTD | Dose-Limiting Toxicities (DLTs) | Key PK/PD Findings | Reference(s) |

| Daily x 5, every 21 days (Schedule A) | Not achieved (study amended) | Grade 3/4 edema, dyspnea, fatigue, delayed liver toxicity | Dose-dependent increases in AUC and Cₘₐₓ. | [5][15] |

| Daily x 3, every 21 days (Schedule B) | 30 µg/m² | DLTs manageable with steroid premedication and diuretic support | No significant myelosuppression. DNA cross-links correlated with systemic exposure. | [5][15] |

| Days 1, 8, 15, every 28 days | 40 µg/m² | Fatigue | Dose-proportional increases in systemic exposure. | [2] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of SJG-136. Below are summaries of key experimental protocols cited in the literature.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol is used to determine the antitumor activity of SJG-136 in immunodeficient mice bearing human tumors.

-

Cell Culture and Tumor Implantation: Human tumor cells (e.g., LOX IMVI melanoma, SF-295 glioma) are cultured in appropriate media. Tumor fragments or a suspension of cells are implanted subcutaneously into the flank of athymic nude mice.[13]

-

Tumor Growth and Staging: Tumors are allowed to grow to a specified size (e.g., 150 mg for early-stage models, 250-400 mg for advanced-stage models). Mice are then randomized into control and treatment groups.[13]

-

Drug Preparation and Administration: SJG-136 is prepared in a vehicle such as 1% ethanol just prior to use. The drug is administered to the treatment groups, typically via intravenous (i.v.) bolus injection, following a defined schedule (e.g., daily for 5 consecutive days).[13]

-

Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor mass is calculated. Animal body weight and general health are monitored as indicators of toxicity.

-

Data Analysis: Efficacy is evaluated based on endpoints such as tumor growth delay, net log₁₀ cell kill, and tumor-free responses. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause excessive toxicity.[13][14]

Caption: Workflow for in vivo xenograft efficacy studies.

Pharmacokinetic (PK) Analysis by LC-MS/MS

This method is used to quantify the concentration of SJG-136 in plasma over time.

-

Sample Collection: In clinical trials, serial blood samples are collected in tubes containing an anticoagulant at specific time points before, during, and after the intravenous infusion of SJG-136 (e.g., 0, 10, 20, 30, 60, 120, 260 minutes post-infusion).[2][5]

-

Plasma Preparation: Samples are immediately centrifuged at low temperatures (e.g., 4°C) to separate the plasma, which is then transferred to new tubes and stored at -80°C until analysis.[2][5]

-

Sample Extraction: SJG-136 is isolated from the plasma matrix using solid-phase extraction (SPE), often with a C8 column.[9]

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separation is achieved on a reverse-phase C18 column with an isocratic mobile phase.[9]

-

Mass Spectrometry: Detection is performed using a mass spectrometer with electrospray ionization (ESI) in positive ion mode. The transition of the parent ion to a specific product ion (e.g., m/z 557 → m/z 476) is monitored for quantification.[9][16]

-

-

Data Analysis: A standard curve is generated using known concentrations of SJG-136 in plasma. This curve is used to determine the concentration in patient samples. Pharmacokinetic parameters like Cₘₐₓ (maximum concentration), t₁/₂ (half-life), and AUC (area under the curve) are calculated using non-compartmental analysis software (e.g., WinNonlin).[2]

Pharmacodynamic (PD) Analysis: Comet Assay

The single-cell gel electrophoresis (Comet) assay is a standard method for measuring DNA damage, modified here to specifically detect interstrand cross-links (ICLs). ICLs retard the migration of DNA out of the nucleus during electrophoresis.[7]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[5]

-

Drug Treatment & Irradiation: A baseline sample is taken before drug administration. Post-treatment, cells are collected. To measure ICLs, the isolated cells are irradiated with a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks.

-

Cell Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is applied.[6][17]

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized by fluorescence microscopy.

-

Data Analysis: The amount of DNA that migrates from the nucleus (the "comet tail") is quantified using image analysis software. In irradiated cells, the presence of ICLs reduces the extent of DNA migration compared to irradiated control cells. The level of cross-linking is expressed as the percentage decrease in the comet tail moment.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS assay and dog pharmacokinetics of the dimeric pyrrolobenzodiazepine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aminer.cn [aminer.cn]

- 17. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

SJG-136: A Technical Guide to a Potent DNA Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove cross-linking agent. Its unique mechanism of action and significant antitumor activity across a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics, have positioned it as a compound of high interest in oncology research and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SJG-136, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Discovery and Rationale

SJG-136 was developed through a rational drug design approach aimed at creating more efficient and selective DNA interstrand cross-linking agents.[1] The design strategy focused on linking two C2-exo-methylene-substituted DC-81, a pyrrolobenzodiazepine (PBD) monomer, subunits via their C8 positions with an inert propanedioxy tether.[2] This dimeric structure was conceived to span multiple DNA base pairs within the minor groove, leading to highly specific and potent covalent bonding to guanine bases on opposite DNA strands. The introduction of the C2-exo-methylene groups was intended to flatten the C-rings of the PBD units, thereby achieving a superior isohelical fit within the DNA minor groove and enhancing cytotoxic potency. A COMPARE analysis of SJG-136 against the National Cancer Institute's 60-cell line screen demonstrated a unique pattern of activity, distinct from other known DNA binding agents, suggesting a novel mechanism of action.[3][4][5]

Chemical Synthesis

The synthesis of SJG-136 involves the dimerization of two C2-exo-methylene-substituted DC-81 monomeric units. While detailed, step-by-step protocols with specific yields are proprietary and not fully disclosed in the public literature, the general synthetic strategy can be outlined as follows:

-

Synthesis of the C2-exo-methylene DC-81 monomer: This key intermediate is synthesized from appropriate precursors. The introduction of the exocyclic methylene group at the C2 position is a critical step to enhance the molecule's DNA binding and cytotoxic properties.

-

Dimerization: Two molecules of the C2-exo-methylene DC-81 monomer are linked at their C8 positions using a 1,3-dihydroxypropane linker under suitable reaction conditions, likely involving a Williamson ether synthesis or a similar nucleophilic substitution reaction.

-

Purification: The final product, SJG-136, is purified using chromatographic techniques to achieve high purity for biological testing.

Initial batches of SJG-136 for preclinical studies were synthesized by the Cancer Research UK Gene Targeted Drug Design Research Group, with subsequent batches produced by Starks Associates, Inc. for the National Cancer Institute (NCI).[6]

Mechanism of Action

SJG-136 exerts its cytotoxic effects through a sequence-selective interaction with the minor groove of DNA. The molecule spans approximately six base pairs with a preference for 5'-purine-GATC-pyrimidine sequences.[3][4] The two electrophilic imine moieties of the PBD dimer react with the N2 positions of guanine bases on opposite DNA strands, forming a covalent interstrand cross-link.[3] This cross-link effectively stalls DNA replication and transcription, leading to cell cycle arrest and apoptosis. Molecular modeling studies have confirmed that the C2-exo-unsaturation flattens the PBD rings, allowing for a better fit within the DNA minor groove and resulting in a more stable DNA-drug adduct.

The following diagram illustrates the proposed signaling pathway initiated by SJG-136-induced DNA damage:

Quantitative Preclinical Data

SJG-136 has demonstrated potent cytotoxic and antitumor activity in a wide range of preclinical models. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian | 0.0225 | [4] |

| A2780cisR | Ovarian (Cisplatin-Resistant) | 0.024 | [4] |

| HCT-116 | Colon | 0.1 - 0.3 | [7] |

| HT-29 | Colon | 0.1 - 0.3 | [7] |

| SW620 | Colon | 0.1 - 0.3 | [7] |

| HCT-8 | Colon | 2.3 | [7] |

| HCT-15 | Colon | 3.7 | [7] |

| 3T3 | Murine Fibroblast | 6.3 | [7] |

| 3T3 pHamdr-1 | Murine Fibroblast (mdr-1 expressing) | 208 | [7] |

| NCI-H522 | Non-Small Cell Lung | Subnanomolar | [3] |

| HL-60 | Promyelocytic Leukemia | Subnanomolar | [3] |

| Molt-4 | T-cell Leukemia | Subnanomolar | [3] |

IC50 values represent the concentration of SJG-136 required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of SJG-136 in Human Tumor Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Antitumor Activity | Reference |

| A2780 | Ovarian | 120 µg/kg/day x 5 | Not specified | Highly active (SGD=275) | [7] |

| A2780(AD) | Ovarian (MDR-1 expressing) | 120 µg/kg/day x 5 | Not specified | Not active (SGD=67) | [7] |

| Various | Solid Tumors | Daily x 5 (i.v. bolus) | ~120 µg/kg/dose | Significant growth delays (32-575%) and tumor-free responses | [3][6] |

| SF-295 | Glioblastoma | Daily x 5 (i.v. bolus) | ~120 µg/kg/dose | Minimum effective dose ~16 µg/kg/dose | [6] |

SGD: Specific Growth Delay.

Table 3: Phase I Clinical Trial Data for SJG-136

| Schedule | Dose Escalation | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |

| A: Daily x 5, every 21 days | 6, 12, 24, 48 µg/m²/day | Not achieved due to toxicity | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity | [3][8] |

| B: Daily x 3, every 21 days | 20, 25, 30, 35 µg/m²/day | 30 µg/m²/day | Manageable with supportive care | [3][8] |

| Days 1, 8, 15, every 28 days | 10, 20, 40, 60 µg/m²/day | 40 µg/m²/day | Fatigue | [9] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a generalized procedure for determining the cytotoxicity of SJG-136 using the SRB assay.

Materials:

-

96-well microtiter plates

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

SJG-136 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of SJG-136 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value.

The following diagram outlines the workflow for the SRB cytotoxicity assay:

DNA Interstrand Cross-Linking Assay (Comet Assay)

This protocol describes a modified single-cell gel electrophoresis (comet) assay to detect DNA interstrand cross-links induced by SJG-136.

Materials:

-

Treated and untreated cells

-

Microscope slides pre-coated with agarose

-

Low melting point agarose

-

Lysis buffer

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Preparation: Harvest treated and untreated cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." Cross-linked DNA will migrate slower.

-

Neutralization: Neutralize the slides with neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and capture images. Analyze the images using specialized software to measure the tail moment (a product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment in irradiated cells treated with SJG-136 compared to irradiated control cells indicates the presence of interstrand cross-links.

The following diagram illustrates the workflow for the comet assay to detect DNA cross-links:

In Vivo Human Tumor Xenograft Study

This is a general protocol for evaluating the antitumor efficacy of SJG-136 in a subcutaneous human tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human tumor cells

-

SJG-136 formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer SJG-136 to the treatment group according to the desired dosing schedule (e.g., intravenous bolus daily for 5 days). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (length x width²)/2.

-

Monitoring: Monitor the mice for signs of toxicity and record body weights.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of SJG-136.

The following diagram shows the workflow for a typical in vivo xenograft study:

Conclusion

SJG-136 is a promising anticancer agent with a distinct mechanism of action and potent activity in preclinical models. Its ability to overcome resistance to other DNA-damaging agents makes it a valuable candidate for further development, both as a standalone therapy and in combination with other agents. This technical guide provides a foundational understanding of SJG-136 for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation into this important molecule.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. benchchem.com [benchchem.com]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of SJG-136: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that has demonstrated potent antitumor activity in a wide range of preclinical models and has undergone evaluation in clinical trials. This technical guide provides a comprehensive overview of the core antitumor properties of SJG-136, with a focus on its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this novel DNA cross-linking agent.

Core Mechanism of Action: Sequence-Selective DNA Interstrand Cross-linking

SJG-136 exerts its cytotoxic effects through a unique mechanism of action that distinguishes it from other DNA-binding agents. It is a sequence-selective DNA minor groove interstrand cross-linking agent.[1][2]

The key features of its mechanism include:

-

Minor Groove Binding: SJG-136 binds to the minor groove of DNA, a less common target for anticancer drugs.[2]

-

Dimeric Structure: Its dimeric structure allows it to span approximately six base pairs of the DNA helix.[2]

-

Sequence Selectivity: SJG-136 preferentially forms covalent adducts at 5'-purine-GATC-pyrimidine-3' sequences.[1][2] This sequence specificity is attributed to the optimal fit of the molecule within the minor groove at these particular sites.[2]

-

Covalent Interstrand Cross-links (ICLs): The two imine moieties of the SJG-136 molecule react with the N-2 positions of guanine bases on opposite DNA strands, forming highly stable and persistent ICLs.[1][2]

-

Minimal DNA Distortion: Unlike some other cross-linking agents, SJG-136 causes minimal distortion of the DNA helix.[1]

-

Inhibition of Cellular Processes: The formation of these ICLs physically obstructs fundamental cellular processes that require DNA strand separation, such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] The cross-links formed by SJG-136 are more persistent than those produced by conventional cross-linking agents like nitrogen mustards.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro cytotoxicity, in vivo efficacy, and clinical evaluation of SJG-136.

Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Exposure Time | Reference |

| NCI-H522 | Non-Small Cell Lung | - | Subnanomolar | - | [1][4] |

| HL-60 | Promyelocytic Leukemia | - | Subnanomolar | - | [1][4] |

| Molt-4 | T-cell Leukemia | - | Subnanomolar | - | [1][4] |

| NCI 60 Cell Line Panel | Various | Growth Inhibition | 0.14 - 320 (mean 7.4) | 48 hours | [3][5] |

| A549 | Lung Cancer | IC50 | 1 | 72 hours | [6] |

| H358 | Lung Cancer | IC50 | 21 | 72 hours | [6] |

| NB4 | Acute Myeloid Leukemia | LD50 | 5.75 | 48 hours | [7] |

| HL60 | Acute Myeloid Leukemia | LD50 | 12.10 | 48 hours | [7] |

| Primary AML cells (n=37) | Acute Myeloid Leukemia | LD50 | 19.4 (average) | - | [7] |

Table 2: In Vivo Efficacy of SJG-136 in Xenograft Models

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Delay (%) | Log Cell Kill | Tumor-Free Responses | Reference |

| Various Xenografts | Glioma, Melanoma, Breast, Ovarian | i.v. bolus, daily x 5 | 32 - 575 | - | Yes | [1][8] |

| SF-295 | Glioblastoma | 16-122 µg/kg/day, i.v. bolus, qd x 5 | >200 | Multi-log | - | [9] |

| LOX IMVI | Melanoma | 16-122 µg/kg/day, i.v. bolus, qd x 5 | >200 | Multi-log | - | [9] |

| 10 Human Tumor Models | Various | i.v. bolus (qd x 1, qd x 5, q4d x 3), 5-day continuous infusion | Significant in 9 models | 1.9 - 7.2 in 6 models | 1-4/6 in 6 models | [9][10] |

| CH1cisR | Cisplatin-Resistant Ovarian | - | Active | - | - | [3][11] |

| LS174T | Colon Carcinoma | - | Active | - | - | [3] |

Table 3: Phase I Clinical Trial Data for SJG-136

| Study Schedule | Dose Range | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |

| Schedule A (daily x 5, every 21 days) | 6, 12, 24, 48 µg/m² | Not established due to toxicity | Grade 3 edema, dyspnea, fatigue, delayed liver toxicity (Grade 3/4) | [1][12][13] |

| Schedule B (daily x 3, every 21 days) | 20, 25, 30, 35 µg/m² | 30 µg/m² | Manageable with supportive care | [1][12][13] |

| Days 1, 8, 15 of a 28-day cycle | 10, 20, 40, 60 µg/m² | 40 µg/m² | Fatigue, thrombocytopenia, delayed transaminitis | [11][14] |

| 10-min i.v. infusion every 21 days | 15 - 240 µg/m² | 45 µg/m² | Vascular leak syndrome (VLS), hepatotoxicity, fatigue | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor properties of SJG-136.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

SJG-136 stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Treat cells with serial dilutions of SJG-136. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[12] Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[1] Allow the plates to air-dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12]

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]

-

Data Analysis: The IC50 value (the concentration of SJG-136 that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

In Vivo Efficacy: Human Tumor Xenograft Model in Athymic Nude Mice

This protocol describes a general procedure for evaluating the in vivo antitumor activity of SJG-136 using human tumor xenografts in immunodeficient mice.[6][8][16]

Materials:

-

Athymic nude mice (nu/nu), 5-6 weeks old

-

Human tumor cell line of interest

-

Matrigel (optional)

-

SJG-136 formulation for injection

-

Calipers

-

Sterile surgical instruments

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile PBS or culture medium, sometimes mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[8]

-

Drug Administration: Administer SJG-136 via the desired route (e.g., intravenous bolus injection) and schedule (e.g., daily for 5 consecutive days).[9] The control group receives the vehicle solution.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Continue to measure tumor volumes and body weights throughout the study. The percentage of tumor growth inhibition is a primary endpoint.

-

Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific size compared to the control group.

-

Log Cell Kill: A calculated measure of the number of tumor cells killed by the treatment.

-

Tumor-Free Survivors: The number of animals with complete tumor regression at the end of the study.

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

DNA Damage Assessment: Modified Alkaline Comet Assay for Interstrand Cross-links

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. A modified version is used to specifically measure DNA interstrand cross-links.[2][13]

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., propidium iodide)

-

Fluorescence microscope with image analysis software

-

Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of treated and control cells.

-

Irradiation: Irradiate the cells with a fixed dose of ionizing radiation (e.g., 12.5 Gy) to introduce a known number of random DNA single-strand breaks.[2]

-

Embedding in Agarose: Mix the irradiated cells with low melting point agarose and layer onto a microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." In cells with interstrand cross-links, the DNA will be held together and migrate less.[2]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Quantification: Visualize the comets using a fluorescence microscope. The "comet tail moment" (a product of the percentage of DNA in the tail and the tail length) is quantified using image analysis software. A decrease in the tail moment in treated cells compared to irradiated control cells indicates the presence of interstrand cross-links.[13]

Signaling Pathways and Visualizations

SJG-136-induced DNA damage triggers a cascade of cellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

SJG-136 Mechanism of Action and DNA Damage Response

Caption: Mechanism of SJG-136 leading to apoptosis.

Inhibition of Src Signaling Pathway by SJG-136

Caption: Inhibitory effect of SJG-136 on the Src signaling pathway.

Experimental Workflow for In Vivo Antitumor Activity Assessment

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. pnas.org [pnas.org]

- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biomed.cas.cz [biomed.cas.cz]

An In-depth Technical Guide on the Cellular Uptake and Distribution of SJG-136

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as NSC 694501) is a rationally designed synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a sequence-selective DNA minor groove binding and interstrand cross-linking agent.[1][2][3] Its unique mechanism of action and potent antitumor activity across a broad range of cancer cell lines and xenograft models have made it a compound of significant interest in oncology research and drug development.[3][4] This technical guide provides a comprehensive overview of the cellular uptake and distribution of SJG-136, compiling quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Cellular Uptake and Efflux

The precise mechanism of cellular entry for SJG-136 has not been fully elucidated in the available literature. However, its activity is influenced by the expression of the ATP Binding Cassette Subfamily B Member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[5] Cell lines with higher expression of MDR1 have demonstrated reduced sensitivity to SJG-136, and this resistance can be partially reversed by the P-gp inhibitor verapamil.[5] This indicates that SJG-136 is a substrate for this efflux pump, which actively transports the drug out of the cell, thereby reducing its intracellular concentration and cytotoxic efficacy. The initial uptake mechanism, whether through passive diffusion or a specific transporter-mediated process, remains an area for further investigation.

Intracellular Distribution and Target Engagement

Following its entry into the cell, SJG-136 translocates to the nucleus, its primary site of action. While specific quantitative data on the subcellular distribution (e.g., nuclear versus cytoplasmic concentrations) is not extensively available, the core mechanism of SJG-136 is centered on its interaction with nuclear DNA.[1][3]

SJG-136 is designed to fit snugly within the minor groove of DNA.[6] It forms covalent interstrand cross-links, primarily at 5'-Pu-GATC-Py-3' sequences, by alkylating the N2 position of guanine residues on opposite DNA strands.[1][2] These cross-links are highly cytotoxic as they physically block the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.[7][8] Studies have shown that these DNA adducts form rapidly within cells and are persistent, eluding immediate repair by cellular DNA repair mechanisms.[2][6]

Quantitative Data on SJG-136 Activity

The following tables summarize the quantitative data on the in vitro cytotoxicity, in vivo efficacy, and clinical pharmacokinetics of SJG-136.

Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 0.1 - 0.3 | [5] |

| HT-29 | Colon Cancer | 0.1 - 0.3 | [5] |

| SW620 | Colon Cancer | 0.1 - 0.3 | [5] |

| HCT-8 (mdr-1 expressing) | Colon Cancer | 2.3 | [5] |

| HCT-15 (mdr-1 expressing) | Colon Cancer | 3.7 | [5] |

| A2780 | Ovarian Cancer | Not Specified | [5] |

| A2780(AD) (mdr-1 expressing) | Ovarian Cancer | Less sensitive than A2780 | [5] |

| 3T3 (parental) | Mouse Fibroblast | 6.3 | [5] |

| 3T3 (pHamdr-1) | Mouse Fibroblast (mdr-1 expressing) | 208 | [5] |

| Various Cell Lines | Panel of human cell lines | 4 - 30 | [9] |

| A549 | Lung Cancer | ~14 (GI50) | [10] |

| A549 | Lung Cancer | 1 (72h exposure) | [10] |

| H358 | Lung Cancer | 21 (72h exposure) | [10] |

| Various Cell Lines | Melanoma, Prostate, Ovarian | 0.4 - 2.5 (96h exposure) | [10] |

Table 2: In Vivo Efficacy of SJG-136 in Xenograft Models

| Tumor Model | Cancer Type | Dosing Schedule | Efficacy | Reference |

| LOX IMVI | Melanoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| UACC-62 | Melanoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| OVCAR-3 | Ovarian Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| OVCAR-5 | Ovarian Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| MDA-MB-435 | Breast Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| SF-295 | Glioma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| C-6 | Glioma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| LS-174T | Colon Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| HL-60 TB | Promyelocytic Leukemia | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| NCI-H522 | Lung Carcinoma | qd x 5 (i.v. bolus) | Tumor mass reduction, significant growth delay | [3][4] |

| CH1 & CH1cisR | Ovarian (cisplatin-resistant) | Not Specified | Antitumor activity | [2] |

| A2780 | Ovarian | 120 µg/kg/d x 5 | Highly active (SGD=275) | [5] |

| A2780(AD) | Ovarian (mdr-1 expressing) | 120 µg/kg/d x 5 | Not active (SGD=67) | [5] |

SGD: Specific Growth Delay

Table 3: Pharmacokinetic Parameters of SJG-136 in Phase I Clinical Trials

| Dose Level (µg/m²/day) | Schedule | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| 10 | Days 1, 8, 15 of 28-day cycle | 1.1 ± 0.2 | 1.0 ± 0.1 | [1] |

| 20 | Days 1, 8, 15 of 28-day cycle | 2.1 ± 0.5 | 2.2 ± 0.6 | [1] |

| 40 | Days 1, 8, 15 of 28-day cycle | 4.8 ± 1.6 | 4.9 ± 1.6 | [1] |

| 60 | Days 1, 8, 15 of 28-day cycle | 8.2 ± 2.9 | 8.8 ± 3.4 | [1] |

| 6 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |

| 12 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |

| 24 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |

| 48 | Daily x 5 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11] |

| 20 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |

| 25 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |

| 30 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |

| 35 | Daily x 3 of 21-day cycle | Dose-dependent increase | Dose-dependent increase | [6][11][12] |

Values are presented as mean ± standard deviation where available.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to study the cellular effects of SJG-136.

Protocol 1: Detection of DNA Interstrand Cross-links using the Alkaline Comet Assay

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks and cross-links. To specifically measure interstrand cross-links (ICLs), the assay is modified by introducing a controlled level of DNA strand breaks (e.g., via irradiation) after drug treatment. The presence of ICLs retards the migration of the fragmented DNA in the agarose gel.

Materials:

-

Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or Propidium Iodide)

-

Microscope slides

-

Irradiation source (e.g., X-ray or gamma-ray source)

Procedure:

-

Cell Treatment: Treat cells in suspension or as a monolayer with the desired concentrations of SJG-136 for the specified duration. Include untreated control samples.

-

Irradiation: After drug treatment, wash the cells with ice-cold PBS and irradiate the cell suspension on ice with a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce random DNA strand breaks. Non-irradiated controls should also be included.

-

Embedding Cells in Agarose: Mix approximately 1 x 10⁴ cells with 75 µL of 0.5% LMPA at 37°C and immediately pipette onto a microscope slide pre-coated with a layer of 1% NMPA. Cover with a coverslip and allow to solidify on ice for 10 minutes.

-

Cell Lysis: Remove the coverslip and immerse the slides in ice-cold lysis buffer for at least 1 hour at 4°C.

-

Alkaline Unwinding: After lysis, place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.

-

Neutralization and Staining: Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The "tail moment" (product of the tail length and the fraction of DNA in the tail) is quantified using image analysis software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA interstrand cross-links.

Protocol 2: Detection of DNA Damage Response using γ-H2AX Immunofluorescence Assay

The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is an early cellular response to DNA double-strand breaks and stalled replication forks, which are consequences of SJG-136-induced DNA cross-links.

Materials:

-

Cell culture chamber slides or coverslips

-

Fixation solution (e.g., 4% paraformaldehyde or methanol:acetone (1:1))

-

Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)

-

Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells onto chamber slides or coverslips and allow them to adhere. Treat with SJG-136 at the desired concentrations and for the appropriate time.

-

Fixation: After treatment, wash the cells with PBS and fix them with the chosen fixation solution for 10-15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with permeabilization buffer for 10-15 minutes at room temperature to allow antibody access to the nucleus.

-

Blocking: Wash the cells with PBS and incubate in blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with the fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS-Tween. Stain the nuclei with DAPI or Hoechst solution for 5-10 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell can be quantified using image analysis software as a measure of the DNA damage response.

Signaling Pathways and Experimental Workflows

SJG-136-Induced DNA Damage Response

SJG-136, through the formation of DNA interstrand cross-links, activates the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key events include the stalling of replication forks, which leads to the activation of the Fanconi Anemia (FA) pathway, a specialized repair pathway for ICLs. This, in turn, leads to the phosphorylation of H2AX and the activation of checkpoint kinases like Chk1, ultimately resulting in cell cycle arrest to allow time for repair or, if the damage is too severe, the induction of apoptosis.[8]

Caption: SJG-136 induced DNA Damage Response Pathway.

Inhibition of Src-Related Signaling by SJG-136

In addition to its direct DNA-damaging effects, SJG-136 has been reported to inhibit Src-related signaling pathways. This suggests a broader mechanism of action that could contribute to its antitumor activity by affecting pathways involved in cell proliferation, migration, and survival.

Caption: SJG-136 inhibition of Src-related signaling.

Experimental Workflow for Assessing SJG-136 Activity

The following diagram outlines a typical experimental workflow for characterizing the cellular effects of SJG-136, from initial in vitro cytotoxicity screening to in vivo efficacy studies.

Caption: Experimental workflow for SJG-136 evaluation.

Conclusion

SJG-136 is a potent DNA cross-linking agent with a distinct mechanism of action that has shown significant promise in preclinical and early clinical studies. Its cellular activity is primarily dictated by its ability to reach its nuclear DNA target, a process that can be hindered by efflux pumps such as P-glycoprotein. The formation of persistent interstrand cross-links triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. Further research into the specific mechanisms of its cellular uptake and a more detailed quantitative understanding of its subcellular distribution will be valuable for optimizing its therapeutic application and overcoming potential resistance mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing our understanding and utilization of this promising anticancer agent.

References

- 1. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]